3-Methyl-3,4-epoxybutyl diphosphate

Description

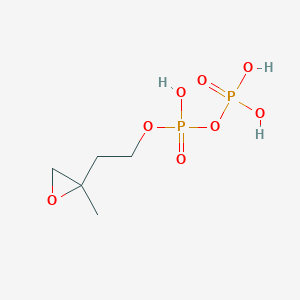

Structure

2D Structure

3D Structure

Properties

CAS No. |

143445-84-5 |

|---|---|

Molecular Formula |

C5H9O6P2+ |

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8) |

InChI Key |

QUCPLBSFMOGTQL-UHFFFAOYSA-N |

SMILES |

CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |

Synonyms |

2-hydroxyethyl-2-methyloxirane diphosphate 2-methyloxiraneethanol diphosphate 3-methyl-3,4-epoxybutyl diphosphate 3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer MeEBDP |

Origin of Product |

United States |

3 Methyl 3,4 Epoxybutyl Diphosphate As a Probe for Ipp Isomerase Catalysis

Conceptual Framework of Mechanism-Based Enzyme Inactivation

Mechanism-based enzyme inactivation, also known as suicide inhibition, is a powerful strategy for studying enzyme function and for the development of highly specific inhibitors. biosynth.comnorthwestern.eduwikipedia.org Unlike simple competitive inhibitors that bind reversibly to the enzyme's active site, mechanism-based inactivators are substrate analogs that are initially unreactive. nih.govnih.gov The target enzyme itself catalyzes the conversion of this "Trojan horse" substrate into a highly reactive species. d-nb.info This reactive intermediate then forms a covalent bond with a functional group within the active site, leading to irreversible inactivation of the enzyme. biosynth.comwikipedia.org

The key characteristics of mechanism-based inactivation include:

Time-dependent loss of enzyme activity: The inactivation process is not instantaneous but occurs over time as the enzyme processes the inhibitor. nih.gov

Saturation kinetics: The rate of inactivation is saturable, meaning it reaches a maximum rate at high concentrations of the inactivator.

Covalent modification: The inhibitor forms a stable, covalent adduct with the enzyme. biosynth.com

Stoichiometry of inactivation: Often, a 1:1 stoichiometry is observed, where one molecule of the inactivator inactivates one molecule of the enzyme.

This approach is highly specific because the inhibitor is only activated by the target enzyme's unique catalytic machinery, minimizing off-target effects. nih.gov

Historical Context of Using Epoxide-Containing Analogues in Enzymology

Epoxides, three-membered cyclic ethers, are inherently reactive due to significant ring strain. wikipedia.org This reactivity has long been harnessed by chemists and biochemists to probe the active sites of enzymes. Epoxide-containing molecules can act as affinity labels, where the epoxide group serves as an electrophilic trap for nucleophilic amino acid residues in an enzyme's active site.

The use of epoxide-containing analogues as enzyme inhibitors has a rich history, particularly in the study of hydrolases and transferases. nih.govnih.govannualreviews.organnualreviews.orgnih.gov For instance, epoxide-containing compounds have been instrumental in identifying catalytic residues in epoxide hydrolases, enzymes that play a crucial role in detoxification by hydrolyzing epoxides to their corresponding diols. nih.govannualreviews.orgnih.govnih.gov The principle is straightforward: an epoxide designed to mimic the enzyme's natural substrate will bind to the active site, and a nearby nucleophilic residue will attack the strained epoxide ring, forming a covalent bond and inactivating the enzyme. This strategy has been successfully applied to various enzyme classes, paving the way for the rational design of specific inhibitors and providing invaluable insights into catalytic mechanisms. googleapis.comresearchgate.netmdpi.com

Synthesis and Application of 3-Methyl-3,4-epoxybutyl Diphosphate (B83284) as a Suicide Substrate Analogue for IPP Isomerase

Isopentenyl diphosphate (IPP) isomerase (EC 5.3.3.2) is a vital enzyme that catalyzes the reversible isomerization of IPP to dimethylallyl diphosphate (DMAPP). nih.govuniprot.orgwikipedia.org This reaction is a critical control point in the vast and essential isoprenoid biosynthetic pathway. nih.govresearchgate.net To probe the mechanism of this isomerization, researchers synthesized 3-methyl-3,4-epoxybutyl diphosphate (EIPP), an analogue of the natural substrate, IPP. nih.gov

The application of EIPP as a mechanism-based inactivator for IPP isomerase has yielded significant findings. nih.gov Incubation of yeast IPP isomerase with EIPP resulted in a time-dependent, first-order loss of enzyme activity, a hallmark of active-site-directed irreversible inhibition. nih.gov Kinetic analysis revealed the potency of this inactivation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| k₂ (inactivation rate constant) | 0.63 ± 0.10 min⁻¹ | nih.gov |

| Kᵢ (inhibition constant) | 0.37 ± 0.11 µM | nih.gov |

Further investigation using radiolabeled [1-¹⁴C]EIPP demonstrated the formation of a stable, covalent 1:1 complex between the enzyme and the inhibitor. nih.gov To identify the site of modification, the inactivated enzyme was subjected to proteolytic digestion with trypsin. nih.gov The resulting radioactive peptide fragments were then sequenced, revealing that a specific cysteine residue, C139, was the site of covalent modification. nih.gov

To elucidate the precise nature of the chemical linkage, nuclear magnetic resonance (NMR) spectroscopy was employed using isotopically labeled [2,4,5-¹³C₃]EIPP. nih.gov Comparison of the NMR spectra of the inactivated enzyme with a synthetic adduct formed from the reaction of EIPP with cysteine confirmed that the nucleophilic thiol group of C139 attacks the C4 carbon of EIPP. nih.gov This attack opens the epoxide ring and forms a stable thioether linkage between the enzyme and the inhibitor. nih.gov These findings strongly support a catalytic mechanism for IPP isomerase that involves a nucleophilic residue, C139, in the active site. nih.govnih.gov

| Experimental Approach | Key Finding | Conclusion | Reference |

|---|---|---|---|

| Kinetic Analysis | Time-dependent, irreversible inactivation with saturation kinetics. | EIPP is a mechanism-based inactivator. | nih.gov |

| Radiolabeling with [1-¹⁴C]EIPP | Formation of a 1:1 covalent enzyme-inhibitor complex. | Confirms covalent modification. | nih.gov |

| Proteolytic Digestion and Peptide Sequencing | Identification of Cysteine-139 as the modified residue. | Pinpoints the specific amino acid involved in catalysis. | nih.gov |

| NMR Spectroscopy with [2,4,5-¹³C₃]EIPP | Characterization of a thioether linkage between C139 and C4 of EIPP. | Defines the chemical nature of the inactivation event. | nih.gov |

Biochemical and Enzymatic Characterization of Ipp Isomerase Inhibition by 3 Methyl 3,4 Epoxybutyl Diphosphate

Detailed Kinetic Analysis of Irreversible Inactivation

The interaction of 3-Methyl-3,4-epoxybutyl diphosphate (B83284) with IPP isomerase is characterized as an active-site-directed irreversible process. nih.gov This means the inhibitor binds to the active site of the enzyme and forms a stable, covalent bond, leading to a permanent loss of enzyme activity. osti.gov

Time-Dependent Inactivation Profiles

Incubation of IPP isomerase with 3-Methyl-3,4-epoxybutyl diphosphate results in a time-dependent and concentration-dependent loss of enzymatic activity. nih.gov This inactivation follows first-order kinetics, which is a hallmark of irreversible inhibition where the rate of inactivation is proportional to the concentration of the active enzyme-inhibitor complex. A semilogarithmic plot of the remaining enzyme activity against time yields a straight line, confirming the first-order nature of the inactivation process. The rate of this inactivation is reduced in the presence of the natural substrate, isopentenyl diphosphate (IPP), indicating that the inhibitor competes with the substrate for binding to the active site. For instance, when yeast IPP isomerase was incubated with 2.0 µM of the inhibitor, the half-life of the enzyme increased from 1.2 minutes to 5.7 minutes in the presence of 133 µM IPP.

Determination of Inactivation Parameters (k_inact, K_I) for this compound

The kinetic parameters that define the efficiency of an irreversible inhibitor are the inactivation rate constant (k_inact) and the inhibition constant (K_I). The k_inact represents the maximum rate of inactivation at saturating concentrations of the inhibitor, while K_I is the concentration of the inhibitor that gives half-maximal inactivation, reflecting the affinity of the inhibitor for the enzyme. These parameters are typically determined by plotting the observed inactivation rate constants (k_obs) against the inhibitor concentration. nih.gov

For the interaction of this compound with yeast IPP isomerase, the following kinetic parameters have been determined:

| Parameter | Value | Enzyme Source |

| k_inact | 0.63 ± 0.10 min⁻¹ | Yeast IPP Isomerase |

| K_I | 0.37 ± 0.11 µM | Yeast IPP Isomerase |

Data derived from studies on yeast IPP isomerase. nih.gov

Stoichiometry of Enzyme-Inactivator Complex Formation

Studies using radiolabeled this compound, specifically [1-¹⁴C]EIPP, have demonstrated a 1:1 covalent binding stoichiometry with IPP isomerase. nih.gov This means that one molecule of the inhibitor binds to and inactivates one molecule of the enzyme. This was confirmed by incubating the enzyme with the radiolabeled inhibitor and then removing any unbound inhibitor. The amount of radioactivity associated with the protein corresponds to a molar ratio of approximately one inhibitor molecule per enzyme molecule.

Identification of Covalently Modified Active Site Residues

The irreversible nature of the inhibition by this compound is due to the formation of a covalent bond with a specific amino acid residue within the active site of IPP isomerase. nih.gov

Role of Cysteine Residues (e.g., Cys-67 in E. coli, Cys-139 in yeast) in Adduct Formation

Through a series of experiments involving enzymatic digestion of the inactivated enzyme and sequencing of the resulting radiolabeled peptide fragments, a crucial cysteine residue has been identified as the site of covalent modification. nih.gov In yeast IPP isomerase, this residue is Cysteine-139. nih.gov The corresponding essential cysteine residue in E. coli IPP isomerase is Cys-67. nih.govnih.gov The thiol group of this cysteine residue acts as a nucleophile, attacking the epoxide ring of the inhibitor. nih.gov

Evidence for Thioether Linkage Formation with this compound

The covalent bond formed between the inhibitor and the enzyme has been identified as a thioether linkage. nih.gov This was determined through nuclear magnetic resonance (NMR) spectroscopy. Specifically, ¹H-¹³C heteronuclear multiquantum correlation (HMQC) spectroscopy of the enzyme inactivated with a ¹³C-labeled version of the inhibitor showed chemical shifts consistent with the formation of a thioether bond. nih.gov The data indicates that the sulfur atom of the cysteine residue attacks the C(4) carbon of this compound. nih.gov

Structural Basis of Ipp Isomerase Catalysis and 3 Methyl 3,4 Epoxybutyl Diphosphate Interaction

High-Resolution X-ray Crystallography of IPP Isomerase-Inhibitor Complexes

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structure of IPP isomerase and understanding its interaction with inhibitors like 3-Methyl-3,4-epoxybutyl diphosphate (B83284). These studies have provided a detailed view of the enzyme's active site and the molecular basis of its inhibition.

Crystal structures of Escherichia coli IPP isomerase, both in its free form and bound to a metal cofactor, reveal a deeply buried active site. wikipedia.orgresearchgate.net This site is characterized by the presence of critical amino acid residues, including a cysteine (Cys-67 in E. coli) and a glutamic acid (Glu-116 in E. coli), which are positioned on opposite sides of where the substrate binds. researchgate.netnih.gov This arrangement is consistent with the antarafacial stereochemistry of the isomerization reaction, meaning the proton is added to one face of the double bond and removed from the opposite face. wikipedia.org

The binding of the inhibitor 3-Methyl-3,4-epoxybutyl diphosphate to the active site has been shown to result in covalent modification of a key cysteine residue. nih.govnih.gov Specifically, in yeast IPP isomerase, Cys-139 is alkylated by the inhibitor. nih.gov This occurs through the nucleophilic attack of the cysteine's thiol group on the C4 atom of the inhibitor's epoxide ring, forming a stable thioether linkage. nih.gov This covalent bond effectively and irreversibly blocks the enzyme's catalytic activity. nih.gov

The active site also contains a binding pocket for the diphosphate moiety of the substrate and inhibitors. A sulfate (B86663) ion, observed in some crystal structures, is thought to mimic the binding of the distal phosphate (B84403) group of IPP. nih.gov This interaction is stabilized by positively charged residues such as arginine and lysine. nih.gov Furthermore, the active site requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, for proper folding and activity. researchgate.net This metal ion is coordinated by several amino acid residues, including histidine and glutamic acid, and plays a role in stabilizing the catalytically active conformation of the enzyme. researchgate.netnih.gov

The structure of this compound allows it to act as a mechanism-based inhibitor, mimicking the transition state of the normal enzymatic reaction. The isomerization of IPP is proposed to proceed through a protonation/deprotonation mechanism, involving a transient carbocationic intermediate. wikipedia.orgnih.gov The epoxide ring of the inhibitor is chemically reactive and susceptible to nucleophilic attack, particularly after protonation.

Within the active site, the inhibitor's structure positions the epoxide ring for interaction with key catalytic residues. The protonation of the epoxide oxygen by an acidic residue in the active site would make the C4 carbon highly electrophilic and susceptible to attack by the nearby cysteine nucleophile (Cys-67 in E. coli or Cys-139 in yeast). nih.gov This process is analogous to the proposed protonation of the C3-C4 double bond of the natural substrate, IPP, which initiates the isomerization. wikipedia.org The subsequent covalent bond formation between the inhibitor and the enzyme effectively traps the enzyme in an inactive state, providing a snapshot that resembles a stabilized version of the reaction's transition state. nih.gov

Functional Roles of Conserved Active Site Residues in Catalysis and Inactivation

Several conserved amino acid residues within the active site of IPP isomerase play crucial roles in both the catalytic conversion of IPP and the mechanism of inactivation by inhibitors like this compound.

A conserved glutamic acid residue is a key player in the catalytic mechanism. In E. coli IPP isomerase, this is Glu-116. researchgate.net Structural and mutagenesis studies suggest that this residue is involved in the protonation and deprotonation steps of the isomerization reaction. nih.gov It is positioned to act as a general acid, donating a proton to the C4 of IPP to form the carbocation intermediate. researchgate.net Following the rearrangement, it can then act as a general base to abstract a proton from C2 of the intermediate to form the final product, DMAPP. researchgate.net The carboxylate group of this glutamic acid is also involved in coordinating the essential divalent metal ion, which helps to properly orient it for catalysis and may enhance its acidity. researchgate.netnih.gov In the context of inactivation by epoxy-containing inhibitors, this glutamic acid residue could play a role in protonating the epoxide ring, thereby activating it for nucleophilic attack by the active site cysteine. nih.gov

Conformational Dynamics of IPP Isomerase upon Substrate Binding and Inactivation by this compound

The binding of substrates and inhibitors to IPP isomerase induces conformational changes in the enzyme. Crystal structures of the E. coli enzyme have revealed that the binding of the metal cofactor causes a significant conformational change, leading to the formation of the active site cavity. nih.gov In human IPP isomerase, a flexible N-terminal alpha-helix is observed to cover the active site pocket, suggesting a "lid" that may open and close to allow substrate entry and product release. researchgate.net

The process of inactivation by this compound is an active-site-directed, irreversible process. nih.gov The initial binding of the inhibitor to the active site is likely reversible. However, once the catalytic machinery of the enzyme begins to act on the inhibitor, a covalent bond is formed, leading to irreversible inactivation. nih.gov This process is time-dependent and follows first-order kinetics, characteristic of mechanism-based inhibition. nih.gov The conformational changes induced by the binding of the inhibitor are crucial for positioning the epoxide for the chemical reaction that leads to the covalent modification and permanent inactivation of the enzyme. nih.gov

Data Tables

| Inhibitor | Enzyme Source | Modified Residue | Type of Linkage | Kinetic Parameters |

| This compound | Yeast (Saccharomyces cerevisiae) | Cys-139 | Thioether | k₂ = 0.63 ± 0.10 min⁻¹, Kᵢ = 0.37 ± 0.11 µM nih.gov |

| Enzyme | Organism | Key Active Site Residues | Function |

| IPP Isomerase | Escherichia coli | Cys-67 | Nucleophile in catalysis and inactivation researchgate.netnih.gov |

| Glu-116 | Protonation/deprotonation, metal coordination researchgate.netnih.gov | ||

| Tyr-104 | Active site architecture researchgate.netresearchgate.net | ||

| IPP Isomerase | Yeast (Saccharomyces cerevisiae) | Cys-139 | Nucleophile in catalysis and inactivation nih.gov |

Molecular Biological and Mutagenesis Studies on Ipp Isomerase in the Context of 3 Methyl 3,4 Epoxybutyl Diphosphate

Site-Directed Mutagenesis to Validate Catalytic and Inactivation Residues

Site-directed mutagenesis has been a pivotal tool in identifying and confirming the roles of specific amino acid residues within the active site of IPP isomerase that are crucial for both catalysis and inactivation by EIPP.

Initial studies involving affinity labeling with radiolabeled EIPP and another inhibitor, 3-(fluoromethyl)-3-butenyl diphosphate (B83284), pointed towards a cysteine residue as a key nucleophile in the active site. nih.gov Incubation of yeast IPP isomerase with [1-¹⁴C]EIPP led to the formation of a stable, covalent 1:1 enzyme-inhibitor complex. nih.gov Subsequent proteolytic digestion of this complex and sequencing of the radiolabeled peptide fragments definitively identified Cysteine-139 (Cys-139) as the site of modification. nih.gov The inactivation mechanism involves the thiol group of Cys-139 attacking the C(4) position of EIPP, resulting in the formation of a stable thioether linkage. nih.gov

To validate the essential nature of this residue, site-directed mutagenesis was employed to replace Cys-139 with either alanine (B10760859) (C139A) or valine (C139V). Both of these mutant enzymes were found to be catalytically inactive, providing strong evidence that Cys-139 is an indispensable component of the catalytic machinery of IPP isomerase. In the context of the proposed protonation/deprotonation mechanism of the isomerization reaction, this cysteine residue is believed to play a critical role. nih.govwikipedia.org

Further investigations have also highlighted the importance of a glutamic acid residue, E116 in E. coli IPP isomerase, which is situated opposite the crucial cysteine within the active site. nih.govresearchgate.net This residue is thought to be involved in the protonation step of the catalytic cycle. nih.govresearchgate.net The combination of affinity labeling and site-directed mutagenesis has thus been instrumental in mapping the key players in the active site of IPP isomerase.

Table 1: Site-Directed Mutagenesis of Yeast IPP Isomerase and its Effect on Activity

| Mutation | Substituted Amino Acid | Effect on Catalytic Activity | Reference |

| C139A | Alanine | Inactive | |

| C139V | Valine | Inactive |

Table 2: Kinetic Parameters for the Inactivation of Yeast IPP Isomerase by EIPP

| Parameter | Value | Significance | Reference |

| k2 (inactivation rate constant) | 0.63 ± 0.10 min-1 | Rate of covalent bond formation between enzyme and inhibitor. | nih.gov |

| KI (inhibition constant) | 0.37 ± 0.11 µM | Measure of the inhibitor's binding affinity to the enzyme. | nih.gov |

Investigation of Engineered IPP Isomerase Variants with Altered Susceptibility to 3-Methyl-3,4-epoxybutyl Diphosphate

The creation and analysis of engineered IPP isomerase variants have provided deeper insights into the structural determinants of inhibitor susceptibility. By altering specific amino acid residues within the active site, researchers can modulate the enzyme's interaction with EIPP.

As established, the Cys-139 residue in yeast IPP isomerase (and its equivalent, Cys-67 in E. coli) is the primary target for covalent modification by EIPP. nih.gov Consequently, any mutation at this position that removes the nucleophilic thiol group, such as the C139A and C139V variants, would inherently render the enzyme resistant to inactivation by EIPP, albeit at the cost of its catalytic function.

Studies on other active site residues, such as the catalytically important glutamate (B1630785) (E116 in E. coli), have also shed light on inhibitor interaction. nih.govresearchgate.net While direct studies on EIPP susceptibility in E116 mutants are not extensively detailed in the provided context, it is understood that modifications to residues involved in substrate binding and the catalytic environment can alter the affinity and reactivity of inhibitors. For instance, the precise positioning of the substrate, facilitated by residues like E116, is crucial for the efficient alkylation by EIPP. Therefore, mutations affecting this positioning could lead to altered susceptibility.

The investigation of such engineered variants is critical for a comprehensive understanding of the enzyme-inhibitor interactions, which can inform the design of novel, more specific inhibitors for therapeutic or biotechnological applications.

Heterologous Expression Systems for Overproduction and Purification of IPP Isomerase for Mechanistic Studies

Mechanistic and structural studies of IPP isomerase, including its interaction with inhibitors like EIPP, have been greatly facilitated by the development of high-level heterologous expression systems. The low abundance of IPP isomerase in its native sources presented a significant bottleneck for obtaining the large quantities of pure protein required for detailed biochemical and biophysical characterization.

To overcome this limitation, the gene encoding IPP isomerase from Saccharomyces cerevisiae was cloned into an expression vector and introduced into Escherichia coli. nih.gov This strategy resulted in a dramatic overproduction of the enzyme, with IPP isomerase constituting 30-35% of the total soluble protein in the transformed E. coli cells. nih.gov The level of enzyme activity in these transformants was increased by more than 100,000-fold compared to the untransformed host. nih.gov Similarly, the human IPP isomerase gene has also been successfully overexpressed in E. coli. nih.gov

This high level of expression allows for a streamlined purification process. The recombinant enzyme can typically be purified to homogeneity in just two chromatographic steps, such as ion-exchange and hydrophobic interaction chromatography. nih.govnih.gov Crucially, the recombinant IPP isomerase, whether from yeast or human sources, has been shown to be functionally and structurally indistinguishable from the enzyme purified from its native source. nih.gov The availability of large quantities of pure, active enzyme has been indispensable for the detailed kinetic analysis of inhibitors like EIPP, site-directed mutagenesis studies, and structural biology efforts aimed at crystallizing the enzyme. nih.gov

Table 3: Comparison of Recombinant IPP Isomerase Expression Systems

| Source of IPP Isomerase Gene | Expression Host | Level of Overexpression | Purification Steps | Reference |

| Saccharomyces cerevisiae | Escherichia coli | >100,000-fold increase in activity; 30-35% of soluble protein | Two-step chromatography | nih.gov |

| Human | Escherichia coli | High-level overproduction | Ion-exchange and hydrophobic interaction chromatography | nih.gov |

Advanced Methodologies for Investigating 3 Methyl 3,4 Epoxybutyl Diphosphate Enzyme Interactions

Isotopic Labeling (e.g., with ¹⁴C or ¹³C) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Adduct Characterization

Isotopic labeling is a powerful technique for tracing the fate of a molecule during a chemical reaction and for characterizing the structure of the resulting products. In the investigation of the irreversible inhibition of isopentenyl-diphosphate isomerase by 3-methyl-3,4-epoxybutyl diphosphate (B83284) (EIPP), both radioactive (¹⁴C) and stable (¹³C) isotopes have been utilized to confirm the formation of a covalent bond and to identify the nature of the resulting adduct. nih.gov

¹⁴C Labeling for Stoichiometry and Covalent Bond Confirmation:

Initial studies employed [1-¹⁴C]EIPP to demonstrate the irreversible nature of the enzyme inhibition. Incubation of yeast isopentenyl-diphosphate isomerase with this radiolabeled inhibitor resulted in a time-dependent loss of enzyme activity, which is characteristic of active-site-directed irreversible inhibition. Following the removal of the unbound inhibitor, the radioactivity remained associated with the protein, confirming the formation of a stable, covalent enzyme-inhibitor complex. These experiments established a 1:1 stoichiometry of the covalent adduct, meaning one molecule of the inhibitor binds to one molecule of the enzyme. nih.gov

¹³C Labeling and NMR Spectroscopy for Structural Elucidation:

To gain deeper insight into the structure of the covalent adduct, researchers synthesized [2,4,5-¹³C₃]EIPP. The enzyme was incubated with this ¹³C-labeled inhibitor to form a ¹³C-labeled enzyme-inhibitor complex. The modified enzyme was then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H-¹³C heteronuclear multiquantum correlation (HMQC) spectroscopy was used to probe the chemical environment of the labeled carbon atoms. nih.gov

The HMQC spectrum revealed strong cross-peaks that could be assigned to the labeled methyl group and the C4 methylene (B1212753) group of the inhibitor. A weaker signal was also tentatively assigned to the C2 methylene group. By comparing the chemical shifts of these signals to a synthetic adduct formed between EIPP and the amino acid cysteine, researchers were able to deduce the site of covalent attachment. The data indicated that the Cys139 residue of the enzyme attacks the C4 position of EIPP, forming a stable thioether linkage. nih.gov

Table 1: ¹H and ¹³C Chemical Shifts of the [2,4,5-¹³C₃]EIPP-Isomerase Adduct

| Assigned Group of Inhibitor | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Labeled Methyl Group | 1.2 | 28 |

| C4 Methylene | 2.9 | 48 |

This interactive table summarizes the key NMR data used to characterize the covalent adduct between 3-Methyl-3,4-epoxybutyl diphosphate and isopentenyl-diphosphate isomerase.

Mass Spectrometry-Based Proteomics for Peptide Mapping and Post-Translational Modification Identification following Inactivation

Following the confirmation of covalent modification, a crucial next step is to identify the specific amino acid residue(s) on the enzyme that are modified by the inhibitor. Mass spectrometry-based proteomics is the state-of-the-art methodology for this purpose. This approach involves the enzymatic digestion of the modified protein into smaller peptides, followed by the analysis of these peptides by mass spectrometry to create a peptide map and identify any post-translational modifications, which in this case is the covalent adduct with the inhibitor. nih.gov

In the study of isopentenyl-diphosphate isomerase inactivated by [1-¹⁴C]EIPP, the modified enzyme was treated with trypsin. Trypsin is a protease that cleaves proteins at specific amino acid residues (lysine and arginine), generating a predictable set of peptide fragments. This digestion process is a standard first step in bottom-up proteomics workflows. nih.gov

The resulting peptide mixture contains both unmodified peptides and the peptide fragment(s) carrying the radioactive label, and thus the covalent modification. The identification of the modified peptide is critical for pinpointing the site of interaction. While the original study utilized the radioactivity of the label for detection during peptide sequencing, modern proteomics workflows would employ high-resolution mass spectrometry to identify the modified peptide based on its mass shift. The mass of the adducted peptide will be the mass of the original peptide plus the mass of the bound inhibitor fragment.

Hypothetical Proteomics Workflow for Identifying the EIPP Adduct:

Inactivation and Digestion: The target enzyme is inactivated with EIPP and then digested with a specific protease like trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). In the first stage of mass spectrometry (MS1), the masses of all peptides are measured.

Peptide Mapping: The measured peptide masses are compared to a theoretical peptide map generated from the known amino acid sequence of the enzyme. Peptides that have a mass shift corresponding to the addition of the EIPP molecule are flagged as potentially modified.

MS/MS Fragmentation and Sequencing: The mass spectrometer then isolates these potentially modified peptides and fragments them to produce MS/MS spectra. The fragmentation pattern provides sequence information that can confirm the identity of the peptide and pinpoint the exact amino acid residue that is covalently bound to the inhibitor.

This detailed peptide mapping and sequencing approach allows for the unambiguous identification of the amino acid residue involved in the covalent linkage, providing definitive evidence of the inhibitor's binding site and mechanism of action.

Chromatographic Techniques (e.g., HPLC) for Purification and Analysis of Enzyme-Inhibitor Complexes and Peptide Fragments

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the purification and analysis of the enzyme-inhibitor complex and the resulting peptide fragments. nih.gov

By monitoring the eluate for radioactivity, the researchers were able to isolate the two peptide fragments that contained the ¹⁴C label. These purified radioactive peptides were then subjected to amino acid sequencing to identify the modified residue as Cys139. nih.gov

Table 2: Application of Chromatographic Techniques in the Study of EIPP-Enzyme Interactions

| Chromatographic Technique | Analyte | Purpose | Outcome |

|---|

This interactive table illustrates the role of HPLC in the analysis of the covalent modification of isopentenyl-diphosphate isomerase by this compound.

Broader Academic Implications of Research on 3 Methyl 3,4 Epoxybutyl Diphosphate and Ipp Isomerase

Deepening Understanding of Enzymatic Protonation of Unactivated Olefins

The isomerization of isopentenyl diphosphate (B83284) (IPP) to dimethylallyl diphosphate (DMAPP), catalyzed by IPP isomerase, is a fundamental step in the biosynthesis of more than 50,000 isoprenoid compounds. nih.gov This reaction is of significant academic interest because it involves the enzymatic protonation of an unactivated carbon-carbon double bond, a chemically challenging and rare event in biology. wikipedia.org The mechanism is believed to proceed through a protonation/deprotonation sequence involving a high-energy carbocation intermediate. wikipedia.orgnih.gov

The study of 3-methyl-3,4-epoxybutyl diphosphate has been pivotal in understanding how the enzyme facilitates this difficult catalytic step. EIPP was designed as a mechanism-based inhibitor, a type of molecule that mimics the substrate and is transformed by the enzyme's own catalytic machinery into a reactive species that covalently modifies the active site. researchgate.nettypeset.io In the case of EIPP, the initial enzymatic step is protonation of the epoxide ring, which activates it for nucleophilic attack by a residue in the active site. researchgate.nettypeset.io

This process has provided a chemical model for the initial protonation of the unactivated olefin in the natural substrate, IPP. It demonstrates how the enzyme's active site creates a microenvironment that can stabilize the transition state and the resulting carbocation, shielding it from the aqueous solvent and guiding the reaction along a specific pathway. nih.govresearchgate.net The insights gained from EIPP have helped to confirm that the isomerization proceeds in a stepwise manner, deepening the fundamental understanding of how enzymes can catalyze reactions that are otherwise energetically unfavorable. typeset.io

Contributions to the Field of Enzyme Mechanism Elucidation and Active Site Characterization

The use of this compound has made substantial contributions to the detailed characterization of the IPP isomerase active site and the elucidation of its catalytic mechanism. As an active-site-directed irreversible inhibitor, EIPP acts as a powerful tool to "trap" and identify key catalytic residues. nih.govnih.gov

Seminal studies on yeast IPP isomerase demonstrated that incubation with EIPP led to a time-dependent, irreversible loss of enzyme activity. nih.gov By using radiolabeled [1-¹⁴C]EIPP, researchers established that a stable, 1:1 covalent complex was formed between the inhibitor and the enzyme. nih.gov To identify the point of attachment, the EIPP-inactivated enzyme was subjected to proteolytic digestion, and the resulting radioactive peptide fragments were sequenced. This meticulous work led to the unambiguous identification of a specific cysteine residue (Cys139 in yeast IPP isomerase) as the nucleophile that attacks the activated epoxide. nih.gov

Further advanced studies using ¹³C-labeled EIPP and heteronuclear NMR spectroscopy provided even greater detail, confirming that the sulfur atom of Cys139 attacks the C4 position of EIPP, creating a stable thioether linkage. nih.gov This finding was crucial, as it provided direct evidence for the presence of a reactive nucleophile within the active site.

These chemical modification studies, using EIPP and other probes like 3-(fluoromethyl)-3-butenyl diphosphate, complemented later crystallographic work on E. coli IPP isomerase. nih.govpnas.org The crystal structures revealed that the corresponding cysteine residue (Cys67 in E. coli) and a glutamic acid residue (Glu116) are positioned on opposite faces of the active site cavity. nih.govresearchgate.net This structural arrangement, combined with the functional data from EIPP inhibition, supports a catalytic mechanism where the acidic residue (glutamate) acts as the proton donor to the substrate's double bond, while the cysteine is positioned to participate in the reaction, either through deprotonation or, as shown by its reaction with EIPP, by acting as a potent nucleophile. wikipedia.orgnih.govnih.gov The enzyme also requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, which is coordinated by several residues including the catalytic glutamate (B1630785), to maintain its active conformation. wikipedia.orgnih.govresearchgate.net

Table 1: Kinetic Parameters of Yeast IPP Isomerase Inhibition by this compound (EIPP)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| KI | 0.37 ± 0.11 µM | The concentration of inhibitor at which the rate of inactivation is half-maximal, indicating the initial binding affinity. | nih.gov |

| k₂ (kinact) | 0.63 ± 0.10 min⁻¹ | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | nih.gov |

Table 2: Key Active Site Residues of IPP Isomerase Implicated by EIPP Studies

| Residue (E. coli / Yeast) | Proposed Function | Method of Identification | Reference |

|---|---|---|---|

| Cys67 / Cys139 | Active site nucleophile; attacks the activated inhibitor. | Covalent labeling with [¹⁴C]EIPP and peptide sequencing. | nih.gov |

| Glu116 / Glu149 | Proton donor to the substrate's double bond; metal coordination. | X-ray crystallography; site-directed mutagenesis. | wikipedia.orgnih.govresearchgate.net |

Strategies for Rational Design of Biochemical Probes and Tools for Isoprenoid Metabolism Research

The successful application of this compound as a mechanism-based inhibitor for IPP isomerase serves as a powerful paradigm for the rational design of biochemical probes for other enzymes, particularly within the extensive isoprenoid biosynthetic pathway. nih.govnih.gov The strategy hinges on creating substrate analogs that contain a latent reactive group (like an epoxide) that is unmasked by the target enzyme's own catalytic action. researchgate.net This "Trojan horse" approach ensures high specificity, as the probe only becomes reactive within the active site of the intended enzyme.

The knowledge gleaned from EIPP studies has provided a detailed blueprint of the IPP isomerase active site, including its dimensions, the identity of key catalytic residues, and their spatial orientation. nih.govnih.gov This information is invaluable for the structure-based design of new and more potent inhibitors or probes. For instance, knowing that a cysteine and a glutamate reside on opposite sides of the binding pocket allows for the design of molecules that can interact with or react with both residues, potentially leading to highly specific and powerful inhibitors. nih.gov

This strategy extends beyond IPP isomerase. The isoprenoid pathway is composed of numerous enzymes, many of which catalyze complex chemical transformations. nih.govnih.gov The principles demonstrated by the use of EIPP—exploiting the enzyme's mechanism to activate a probe—can be applied to design specific inhibitors for other key enzymes in the pathway, such as those involved in the methylerythritol phosphate (B84403) (MEP) pathway or later-stage prenyltransferases. nih.govnih.gov Such rationally designed probes are essential tools for studying enzyme mechanisms, identifying drug targets, and dissecting the complex regulation of metabolic pathways.

Q & A

Basic Research Questions

Q. What is the role of 3-methyl-3,4-epoxybutyl diphosphate in isoprenoid biosynthesis, and how can its interaction with key enzymes be experimentally validated?

- Answer : this compound acts as a mechanism-based inhibitor of isopentenyl diphosphate isomerase (IDI), a critical enzyme in the isoprenoid pathway that converts isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). To validate its interaction, researchers can employ X-ray crystallography to resolve the enzyme-inhibitor complex structure, identifying active-site residues (e.g., C67, E116, and metal-binding histidines/glutamates) that coordinate the inhibitor . Additionally, kinetic assays (e.g., measuring values) using purified IDI and radiolabeled IPP/DMAPP substrates can confirm irreversible inhibition .

Q. What experimental methodologies are recommended to study the structural basis of this compound's inhibition of IDI?

- Answer :

- Crystallography : Co-crystallize IDI with this compound to resolve atomic-level interactions, focusing on the metal-binding site (Mn²⁺/Mg²⁺) and catalytic residues (e.g., C67, E116) .

- Site-directed mutagenesis : Mutate residues near the active site (e.g., W161, which stabilizes carbocation intermediates) to assess their role in inhibitor binding .

- Spectroscopic techniques : Use circular dichroism (CD) or fluorescence quenching to monitor conformational changes in IDI upon inhibitor binding .

Advanced Research Questions

Q. How can researchers design kinetic experiments to differentiate between competitive, uncompetitive, and irreversible inhibition mechanisms of this compound?

- Answer :

- Progress curve analysis : Monitor substrate depletion over time using HPLC or radiometric assays. Irreversible inhibitors show time-dependent activity loss, unlike reversible inhibitors .

- Dilution assays : Pre-incubate IDI with the inhibitor, then dilute the mixture to test for recovery of enzyme activity. Lack of recovery confirms irreversible binding .

- Stopped-flow kinetics : Measure rapid pre-steady-state kinetics to observe covalent adduct formation between the inhibitor and active-site residues (e.g., cysteine thiols) .

Q. What strategies can resolve contradictions in reported inhibition data for this compound across IDI orthologs?

- Answer :

- Comparative structural analysis : Align IDI sequences from different species (e.g., E. coli, Bacillus subtilis, Saccharomyces cerevisiae) to identify conserved vs. divergent active-site motifs influencing inhibitor specificity .

- Phylogenetic studies : Correlate inhibitor efficacy with evolutionary divergence of IDI isoforms (Type I vs. Type II) to explain differences in inhibition profiles .

- Thermal shift assays : Measure changes in enzyme stability () upon inhibitor binding to assess binding affinity variations across orthologs .

Q. How can researchers investigate the metabolic consequences of IDI inhibition by this compound in vivo?

- Answer :

- Metabolomic profiling : Use LC-MS/MS to quantify IPP, DMAPP, and downstream isoprenoids (e.g., sterols, carotenoids) in inhibitor-treated vs. control cells .

- Gene expression analysis : Perform RNA-seq or qPCR to monitor feedback regulation of the mevalonate pathway (e.g., HMG-CoA reductase) under inhibition .

- Genetic knockouts : Compare inhibitor sensitivity in wild-type vs. IDI-deficient strains to validate target specificity .

Methodological Best Practices

- Enzyme purification : Use affinity-tagged recombinant IDI (e.g., His-tag) for high-yield purification and consistent activity measurements .

- Metal dependency : Include Mn²⁺/Mg²⁺ in assay buffers to maintain IDI's active conformation during inhibition studies .

- Data interpretation : Normalize inhibition kinetics to control for metal-ion interference and non-specific binding artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.